molecular formula C19H30F3N3O B2805141 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea CAS No. 2320468-92-4

1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea

Cat. No. B2805141
CAS RN: 2320468-92-4
M. Wt: 373.464
InChI Key: OFIYQXCKKAURLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea, also known as A-967079, is a selective and potent antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in nociception, the sensory perception of pain. The TRPV1 channel is activated by various stimuli, including heat, protons, and capsaicin, the active ingredient in chili peppers. The activation of TRPV1 leads to the influx of cations, including calcium ions, into the cell, which triggers the release of neurotransmitters and the transmission of pain signals to the central nervous system.

Mechanism of Action

1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea acts as a competitive antagonist of TRPV1, and it binds to the channel with high affinity and specificity. 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, by preventing the influx of cations, including calcium ions, into the cell. This leads to the inhibition of neurotransmitter release and the suppression of pain signaling.
Biochemical and Physiological Effects:
1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to have several biochemical and physiological effects. It effectively blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin. 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to reduce pain behavior in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has also been shown to reduce the release of pro-inflammatory cytokines and chemokines in animal models of inflammation and to inhibit the growth and metastasis of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in lab experiments is its high affinity and specificity for TRPV1. 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea effectively blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin, making it a useful tool for investigating the role of TRPV1 in pain sensation and other physiological processes. However, one limitation of using 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is its potential off-target effects. 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been shown to interact with other ion channels and receptors, including TRPA1, TRPM8, and GABA receptors, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea. One area of interest is the role of TRPV1 in chronic pain conditions, such as fibromyalgia and chronic low back pain. Another area of interest is the development of more potent and selective TRPV1 antagonists for clinical use. Additionally, the use of 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea in combination with other pain medications, such as opioids and nonsteroidal anti-inflammatory drugs, may provide a more effective and synergistic approach to pain management. Finally, the potential off-target effects of 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea on other ion channels and receptors should be further investigated to better understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea involves several steps, starting with the reaction of 1-adamantanecarbonyl chloride with 1,3-bis(2-chloroethyl)urea to form the intermediate 1-(1-adamantyl)-3-(2-chloroethyl)urea. This intermediate is then reacted with piperidine-4-carboxaldehyde in the presence of potassium carbonate to form the key intermediate 1-(1-adamantyl)-3-[(4-piperidinyl)methyl]urea. This intermediate is then reacted with 2,2,2-trifluoroethylamine hydrochloride to yield the final product, 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea.

Scientific Research Applications

1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been widely used in scientific research to investigate the role of TRPV1 in pain sensation and other physiological processes. Studies have shown that 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea is a potent and selective antagonist of TRPV1, and it effectively blocks the activation of TRPV1 by various stimuli, including heat, protons, and capsaicin. 1-(1-Adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea has been used to investigate the role of TRPV1 in various animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain.

properties

IUPAC Name

1-(1-adamantyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30F3N3O/c20-19(21,22)12-25-3-1-13(2-4-25)11-23-17(26)24-18-8-14-5-15(9-18)7-16(6-14)10-18/h13-16H,1-12H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIYQXCKKAURLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)NC23CC4CC(C2)CC(C4)C3)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Adamantan-1-yl)-3-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}urea

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